molecular formula C9H7NO3 B1316237 5-(isocyanatomethyl)-2H-1,3-benzodioxole CAS No. 71217-46-4

5-(isocyanatomethyl)-2H-1,3-benzodioxole

Cat. No.: B1316237
CAS No.: 71217-46-4
M. Wt: 177.16 g/mol
InChI Key: RIUNOJGBBOBVDE-UHFFFAOYSA-N
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Description

5-(isocyanatomethyl)-2H-1,3-benzodioxole is an organic compound featuring an isocyanate functional group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isocyanatomethyl)-2H-1,3-benzodioxole typically involves the reaction of 5-(chloromethyl)-2H-1,3-benzodioxole with sodium cyanate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product, which is essential for its application in high-performance materials.

Chemical Reactions Analysis

Types of Reactions

5-(isocyanatomethyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions with amines to form urea derivatives.

    Addition Reactions: It can react with alcohols to form carbamate esters.

    Polymerization: The compound can be used as a monomer in the production of polyurethanes.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form urea derivatives.

    Alcohols: React with the isocyanate group under mild conditions to form carbamate esters.

    Catalysts: Organotin compounds are often used as catalysts in polymerization reactions involving isocyanates.

Major Products Formed

    Urea Derivatives: Formed from the reaction with amines.

    Carbamate Esters: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

5-(isocyanatomethyl)-2H-1,3-benzodioxole has several scientific research applications:

    Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes with unique mechanical and thermal properties.

    Materials Science: Employed in the development of high-performance coatings and adhesives.

    Biomedical Research: Investigated for its potential use in drug delivery systems due to its ability to form stable polymers.

Mechanism of Action

The mechanism of action of 5-(isocyanatomethyl)-2H-1,3-benzodioxole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of stable urea and carbamate linkages. These reactions are crucial in the formation of polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

    5-(isocyanatomethyl)-2H-1,3-benzodioxole: Unique due to the presence of both an isocyanate group and a benzodioxole ring.

    1,3-bis(isocyanatomethyl)benzene: Similar in structure but lacks the dioxole ring.

    5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: Contains multiple isocyanate groups and a cyclohexane ring.

Uniqueness

This compound is unique due to its combination of an isocyanate group and a benzodioxole ring, which imparts distinct reactivity and potential for diverse applications in polymer and materials science.

Properties

IUPAC Name

5-(isocyanatomethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-5-10-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUNOJGBBOBVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579769
Record name 5-(Isocyanatomethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71217-46-4
Record name 5-(Isocyanatomethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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